2-Fluoro-4-isopropylbenzaldehyde
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-4-propan-2-ylbenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO/c1-7(2)8-3-4-9(6-12)10(11)5-8/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMQZKHKKZQNKAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)C=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Investigations of 2 Fluoro 4 Isopropylbenzaldehyde
Nucleophilic Addition Reactions at the Carbonyl Center
Nucleophilic addition is a fundamental reaction class for aldehydes. masterorganicchemistry.comwikipedia.org In these reactions, a nucleophile attacks the electrophilic carbonyl carbon, leading to the breaking of the carbon-oxygen π-bond and the formation of a tetrahedral intermediate. libretexts.org Subsequent protonation of the resulting alkoxide ion yields the final addition product. openstax.org The reactivity of the carbonyl group in 2-Fluoro-4-isopropylbenzaldehyde is modulated by the electron-withdrawing fluorine atom, which increases the partial positive charge on the carbonyl carbon, thereby enhancing its electrophilicity. libretexts.org
In the presence of water, aldehydes like this compound can reversibly form geminal diols, also known as hydrates. masterorganicchemistry.comlibretexts.org This reaction is typically catalyzed by either acid or base. While the equilibrium for simple aldehydes often favors the aldehyde form, it demonstrates the susceptibility of the carbonyl group to attack by weak nucleophiles like water. masterorganicchemistry.com
More synthetically useful is the reaction with alcohols under acidic conditions to form acetals. libretexts.org The reaction proceeds through a hemiacetal intermediate. libretexts.org Initially, the alcohol adds to the protonated carbonyl group to form the hemiacetal. libretexts.org In the presence of excess alcohol and an acid catalyst, the hydroxyl group of the hemiacetal is protonated and eliminated as a water molecule, generating a carbocation that is then attacked by a second molecule of alcohol to form a stable acetal. masterorganicchemistry.comlibretexts.org The formation of acetals is a reversible process, and they can be converted back to the aldehyde by treatment with aqueous acid. masterorganicchemistry.com This reaction is often used to protect the aldehyde group during other chemical transformations. masterorganicchemistry.com
Table 1: Acetal Formation from this compound
| Reactant | Catalyst | Product |
| This compound + 2 eq. Methanol | Acid (e.g., H+) | This compound dimethyl acetal |
| This compound + Ethylene Glycol | Acid (e.g., H+) | 2-(2-Fluoro-4-isopropylphenyl)-1,3-dioxolane (cyclic acetal) |
This compound reacts with hydrogen cyanide (HCN) to form a cyanohydrin. pressbooks.pub This reaction involves the nucleophilic addition of the cyanide ion (CN⁻) to the carbonyl carbon. orgoreview.comchemistrysteps.com The reaction is typically base-catalyzed to generate the cyanide ion, which is a potent nucleophile. pressbooks.pub The initial attack forms a tetrahedral cyanoalkoxide intermediate, which is then protonated by a weak acid (often HCN itself) to yield the cyanohydrin product, 2-hydroxy-2-(2-fluoro-4-isopropylphenyl)acetonitrile. pressbooks.pubchemistrysteps.com
Cyanohydrins are valuable synthetic intermediates. pressbooks.pubchemistrysteps.com The nitrile group can be hydrolyzed with aqueous acid to produce an α-hydroxy carboxylic acid or reduced with reagents like lithium aluminum hydride (LiAlH₄) to yield a β-aminoalcohol. pressbooks.pubchemistrysteps.com
Table 2: Cyanohydrin Formation and Transformations
| Starting Material | Reagents | Product | Product Class |
| This compound | NaCN, H+ | 2-Hydroxy-2-(2-fluoro-4-isopropylphenyl)acetonitrile | Cyanohydrin |
| 2-Hydroxy-2-(2-fluoro-4-isopropylphenyl)acetonitrile | H₃O+, heat | 2-Hydroxy-2-(2-fluoro-4-isopropylphenyl)acetic acid | α-Hydroxy Carboxylic Acid |
| 2-Hydroxy-2-(2-fluoro-4-isopropylphenyl)acetonitrile | 1. LiAlH₄ 2. H₂O | 1-Amino-2-(2-fluoro-4-isopropylphenyl)ethanol | β-Aminoalcohol |
Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), are powerful carbon-based nucleophiles that readily add to aldehydes. wikipedia.orgsigmaaldrich.comlibretexts.org Due to the highly polar nature of the carbon-metal bond, the organic group behaves as a carbanion. youtube.commasterorganicchemistry.com
The reaction of this compound with a Grignard or organolithium reagent results in the formation of a new carbon-carbon bond. masterorganicchemistry.com The nucleophilic alkyl or aryl group from the organometallic reagent attacks the carbonyl carbon, forming a magnesium or lithium alkoxide intermediate. masterorganicchemistry.comlibretexts.org Subsequent acidic workup protonates the alkoxide to yield a secondary alcohol. masterorganicchemistry.comlibretexts.org This reaction is a cornerstone of organic synthesis for constructing more complex molecular skeletons. libretexts.org
Table 3: Addition of Organometallic Reagents
| Reagent | Intermediate Alkoxide | Final Product (after H₃O+ workup) | Product Class |
| Methylmagnesium bromide (CH₃MgBr) | Magnesium alkoxide of 1-(2-Fluoro-4-isopropylphenyl)ethanol | 1-(2-Fluoro-4-isopropylphenyl)ethanol | Secondary Alcohol |
| Phenyllithium (C₆H₅Li) | Lithium alkoxide of (2-Fluoro-4-isopropylphenyl)(phenyl)methanol | (2-Fluoro-4-isopropylphenyl)(phenyl)methanol | Secondary Alcohol |
| Isopropyl magnesium chloride | Magnesium alkoxide of 1-(2-Fluoro-4-isopropylphenyl)-2-methylpropan-1-ol | 1-(2-Fluoro-4-isopropylphenyl)-2-methylpropan-1-ol | Secondary Alcohol |
Condensation Reactions Involving the Aldehyde Group
Condensation reactions involve the joining of two molecules, often with the elimination of a small molecule like water. unsri.ac.id The aldehyde group of this compound is highly susceptible to condensation reactions with various nucleophiles.
Aldehydes react with primary amines to form imines, which are also known as Schiff bases. unsri.ac.idnih.gov This reaction is a nucleophilic addition-elimination process. The primary amine first adds to the carbonyl group to form a neutral carbinolamine intermediate. youtube.com This intermediate is unstable and, under acidic catalysis, eliminates a molecule of water to form the final imine product, which contains a carbon-nitrogen double bond. youtube.comyoutube.com The reaction of this compound with a primary amine (R-NH₂) would yield an N-(2-Fluoro-4-isopropylbenzylidene)amine. Schiff bases are important in various fields, including medicinal chemistry. nih.govwikipedia.org
Table 4: Schiff Base Formation
| Amine Reactant (R-NH₂) | Intermediate | Final Product (Schiff Base) |
| Aniline (C₆H₅NH₂) | Carbinolamine | N-(2-Fluoro-4-isopropylbenzylidene)aniline |
| Methylamine (CH₃NH₂) | Carbinolamine | N-(2-Fluoro-4-isopropylbenzylidene)methanamine |
| Ethylamine (CH₃CH₂NH₂) | Carbinolamine | N-(2-Fluoro-4-isopropylbenzylidene)ethanamine |
The aldol (B89426) condensation is a reaction that involves the enolate of an aldehyde or ketone reacting with another carbonyl compound. chadsprep.comyoutube.com this compound lacks α-hydrogens (protons on the carbon adjacent to the carbonyl group) and therefore cannot form an enolate ion itself. youtube.com However, it can act as an excellent electrophilic partner in a mixed or cross-aldol condensation, specifically a Claisen-Schmidt condensation, with an aldehyde or ketone that can be enolized. youtube.comyoutube.com
In a typical Claisen-Schmidt condensation, a base is used to deprotonate an enolizable ketone or aldehyde (like acetone (B3395972) or acetaldehyde), generating a nucleophilic enolate. khanacademy.org This enolate then attacks the electrophilic carbonyl carbon of this compound. youtube.com The initial product is a β-hydroxy aldehyde or ketone, which can often be easily dehydrated, especially with heat, to yield an α,β-unsaturated carbonyl compound. youtube.com This provides a powerful method for forming conjugated systems.
Table 5: Cross-Aldol (Claisen-Schmidt) Condensation
| Enolizable Partner | Base | Initial Aldol Addition Product | Final Condensation Product (after dehydration) |
| Acetone | NaOH | 4-(2-Fluoro-4-isopropylphenyl)-4-hydroxy-2-butanone | 4-(2-Fluoro-4-isopropylphenyl)but-3-en-2-one |
| Acetaldehyde | NaOH | 3-(2-Fluoro-4-isopropylphenyl)-3-hydroxypropanal | 3-(2-Fluoro-4-isopropylphenyl)propenal |
| Cyclohexanone | NaOH | 2-[(2-Fluoro-4-isopropylphenyl)(hydroxy)methyl]cyclohexanone | 2-(2-Fluoro-4-isopropylbenzylidene)cyclohexanone |
Knoevenagel Condensation with Active Methylene (B1212753) Compounds
The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction that involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst. mychemblog.comnumberanalytics.combas.bg This reaction is instrumental in the synthesis of α,β-unsaturated compounds. mychemblog.com For this compound, this reaction provides a direct route to various substituted cinnamic acid derivatives and other related structures.
The reaction mechanism initiates with the deprotonation of the active methylene compound by a base to generate a resonance-stabilized carbanion. numberanalytics.com This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. The subsequent intermediate undergoes dehydration to yield the final α,β-unsaturated product. mychemblog.com The choice of base can range from weak bases like amines (e.g., piperidine, pyridine) to stronger bases, depending on the acidity of the methylene compound. mychemblog.combas.bg
Common active methylene compounds employed in Knoevenagel condensations include malonic acid and its esters, malononitrile, and cyanoacetates. mychemblog.combas.bg The reaction of this compound with these reagents leads to the formation of compounds with significant synthetic potential. For instance, condensation with malonic acid would yield (E)-2-fluoro-4-isopropylcinnamic acid, a precursor for various pharmaceuticals and materials.
Table 1: Examples of Knoevenagel Condensation Products of this compound
| Active Methylene Compound | Product |
| Malonic acid | (E)-3-(2-Fluoro-4-isopropylphenyl)acrylic acid |
| Diethyl malonate | Diethyl 2-((2-fluoro-4-isopropylphenyl)methylene)malonate |
| Malononitrile | 2-((2-Fluoro-4-isopropylphenyl)methylene)malononitrile |
| Ethyl cyanoacetate | Ethyl (E)-2-cyano-3-(2-fluoro-4-isopropylphenyl)acrylate |
Wittig, Horner-Wadsworth-Emmons, and Petersen Olefination Reactions
Olefination reactions are fundamental in organic synthesis for the creation of carbon-carbon double bonds. The Wittig, Horner-Wadsworth-Emmons (HWE), and Petersen reactions are prominent examples, each offering distinct advantages in terms of stereoselectivity and substrate scope.
The Wittig reaction utilizes a phosphorus ylide, also known as a Wittig reagent, to convert aldehydes and ketones into alkenes. libretexts.orgmasterorganicchemistry.comyoutube.com The reaction proceeds through a betaine (B1666868) intermediate, which collapses to form a four-membered oxaphosphetane ring that subsequently fragments to give the alkene and triphenylphosphine (B44618) oxide. libretexts.orgpressbooks.pub The formation of the highly stable P=O bond is a major driving force for this reaction. pressbooks.pub For this compound, the Wittig reaction provides a means to introduce a variety of substituents at the newly formed double bond, depending on the structure of the ylide.
The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that employs phosphonate (B1237965) carbanions, which are generally more nucleophilic and less basic than the corresponding phosphonium (B103445) ylides. wikipedia.orgalfa-chemistry.com A key advantage of the HWE reaction is that it typically favors the formation of (E)-alkenes, offering greater stereocontrol. wikipedia.orgnrochemistry.com The water-soluble phosphate (B84403) byproduct is also more easily removed than the triphenylphosphine oxide generated in the Wittig reaction, simplifying purification. alfa-chemistry.com
The Petersen olefination , while less common, offers another route to alkenes from aldehydes. This reaction involves the reaction of an α-silyl carbanion with an aldehyde or ketone. The resulting β-hydroxysilane intermediate can then be eliminated under either acidic or basic conditions to afford the alkene. The stereochemical outcome can often be controlled by the choice of elimination conditions.
Table 2: Comparison of Olefination Reactions for this compound
| Reaction | Reagent | Key Features | Typical Product Stereochemistry |
| Wittig | Phosphorus Ylide | Broad substrate scope | Often Z-selective for unstabilized ylides |
| Horner-Wadsworth-Emmons | Phosphonate Carbanion | High (E)-selectivity, easy byproduct removal | Predominantly (E) |
| Petersen | α-Silyl Carbanion | Stereochemical control via elimination conditions | (E) or (Z) depending on conditions |
Thiosemicarbazone and Hydrazone Formation
The reaction of aldehydes and ketones with thiosemicarbazide (B42300) and hydrazines leads to the formation of thiosemicarbazones and hydrazones, respectively. These reactions are condensation reactions involving the nucleophilic addition of the amine to the carbonyl group, followed by dehydration.
Thiosemicarbazones are formed by the reaction of an aldehyde or ketone with thiosemicarbazide. The reaction with this compound would yield 2-((2-fluoro-4-isopropylphenyl)methylene)hydrazine-1-carbothioamide. These compounds are of interest due to their potential biological activities and their ability to act as ligands for metal complexes. The formation of thiosemicarbazones can often be achieved under mild, catalyst-free conditions. bas.bg
Hydrazones are synthesized through the condensation of an aldehyde or ketone with a hydrazine (B178648) derivative (e.g., hydrazine, phenylhydrazine, 2,4-dinitrophenylhydrazine). The resulting hydrazones of this compound are characterized by the C=N-N linkage. These compounds have applications in various areas of chemical synthesis and analysis. The reaction is typically straightforward and proceeds with high yield. nih.gov
The formation of both thiosemicarbazones and hydrazones from this compound demonstrates the reactivity of its carbonyl group towards nitrogen nucleophiles.
Oxidation and Reduction Pathways
Selective Oxidation to Carboxylic Acids
The aldehyde functional group in this compound can be readily oxidized to the corresponding carboxylic acid, 2-fluoro-4-isopropylbenzoic acid. A variety of oxidizing agents can be employed for this transformation. Common laboratory-scale oxidants include potassium permanganate (B83412) (KMnO4), chromic acid (H2CrO4), and silver oxide (Ag2O).
For large-scale and more environmentally benign processes, catalytic aerobic oxidation presents an attractive alternative. researchgate.net This method utilizes molecular oxygen as the ultimate oxidant, often in the presence of a metal catalyst. While the specific oxidation of this compound is not extensively detailed, general methods for the aerobic oxidation of substituted benzaldehydes are well-established. rsc.org These reactions often proceed via a radical mechanism. rsc.org Another approach involves the Baeyer-Villiger oxidation, which can convert aldehydes to phenols, and with certain substrates, can lead to the formation of carboxylic acids. nih.gov
Chemoselective Reduction to Alcohols
The aldehyde group of this compound can be selectively reduced to a primary alcohol, (2-fluoro-4-isopropylphenyl)methanol, without affecting the aromatic ring or the fluoro and isopropyl substituents. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). Sodium borohydride is a milder and more selective reagent, typically used in protic solvents like ethanol (B145695) or methanol. Lithium aluminum hydride is a more powerful reducing agent and must be used in aprotic solvents like diethyl ether or tetrahydrofuran (B95107).
Catalytic hydrogenation, using hydrogen gas and a metal catalyst such as palladium, platinum, or nickel, is another effective method for this reduction. This method is often preferred in industrial settings due to its efficiency and the avoidance of stoichiometric metal hydride waste. Whole-cell catalysis using organisms like Saccharomyces cerevisiae (baker's yeast) has also been shown to reduce substituted benzaldehydes to their corresponding benzyl (B1604629) alcohols. dtu.dk
Meerwein-Ponndorf-Verley Reduction Applications
The Meerwein-Ponndorf-Verley (MPV) reduction is a highly chemoselective method for the reduction of aldehydes and ketones to their corresponding alcohols. minia.edu.egwikipedia.org The reaction employs a metal alkoxide catalyst, typically aluminum isopropoxide, in the presence of a sacrificial alcohol, usually isopropanol. minia.edu.egwikipedia.orgalfa-chemistry.com The reaction is reversible and driven to completion by distilling the acetone byproduct. organic-chemistry.org
A significant advantage of the MPV reduction is its high chemoselectivity; it reduces aldehydes and ketones without affecting other functional groups such as carbon-carbon double or triple bonds, nitro groups, or halogens. minia.edu.egalfa-chemistry.com This makes it particularly suitable for the reduction of this compound, where the fluoro group and the aromatic ring would remain intact. The reaction proceeds through a six-membered ring transition state involving the coordination of the aldehyde to the aluminum alkoxide, followed by hydride transfer from the isopropoxide ligand. minia.edu.egorganic-chemistry.org While traditional MPV reductions can have long reaction times, methodological advances have been made to accelerate the process. nih.gov
Table 3: Summary of Reduction Methods for this compound
| Reduction Method | Reagent(s) | Key Features |
| Metal Hydride Reduction | NaBH4 or LiAlH4 | High yields, common laboratory method |
| Catalytic Hydrogenation | H2, Pd/C (or Pt, Ni) | Industrially scalable, clean process |
| Meerwein-Ponndorf-Verley | Al(O-i-Pr)3, Isopropanol | High chemoselectivity, mild conditions |
Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring
The benzene ring of this compound is substituted with three distinct groups: a fluorine atom, an isopropyl group, and a formyl (aldehyde) group. The reactivity of the ring towards electrophiles and the orientation of incoming substituents are governed by the electronic effects of these groups.
The regioselectivity of electrophilic aromatic substitution on the this compound ring is a result of the competing and reinforcing directing effects of the substituents.
Fluoro Group (-F): The fluorine atom is an ortho, para-director. Despite its high electronegativity, which deactivates the ring towards electrophilic attack through a strong -I (inductive) effect, it possesses lone pairs of electrons that can be donated to the ring through a +M (mesomeric) effect, thus directing incoming electrophiles to the ortho and para positions.
Isopropyl Group (-CH(CH₃)₂): The isopropyl group is an alkyl group and is therefore an ortho, para-director. It is an activating group due to its +I (inductive) effect, donating electron density to the ring and stabilizing the arenium ion intermediate formed during substitution.
Formyl Group (-CHO): The aldehyde group is a meta-director. It is a deactivating group due to its strong -I and -M effects, withdrawing electron density from the aromatic ring.
Considering the positions of the existing substituents on this compound, the directing effects can be summarized as follows:
| Substituent | Position | Directing Effect |
| -F | 2 | Ortho, Para |
| -CHO | 1 | Meta |
| -CH(CH₃)₂ | 4 | Ortho, Para |
The positions activated by the ortho, para-directing fluoro and isopropyl groups are positions 3, 5, and 6. The position deactivated and meta-directing aldehyde group directs towards position 3 and 5. Therefore, electrophilic substitution is strongly favored at positions 3 and 5, as these positions are activated by both the fluoro and isopropyl groups and are meta to the deactivating aldehyde group. Position 6 is activated by the isopropyl group but is ortho to the deactivating aldehyde group, making it a less likely site for substitution.
Predicted Regioselectivity for Electrophilic Aromatic Substitution:
| Position on Benzene Ring | Influence of -F (at C2) | Influence of -CHO (at C1) | Influence of -CH(CH₃)₂ (at C4) | Overall Predicted Outcome |
| 3 | Ortho (Activating) | Meta (Deactivating) | Ortho (Activating) | Major Product |
| 5 | Para (Activating) | Meta (Deactivating) | Ortho (Activating) | Major Product |
| 6 | - | Ortho (Deactivating) | Ortho (Activating) | Minor Product |
While specific studies on the halogenation, nitration, and sulfonation of this compound are not extensively reported in the available literature, the outcomes can be predicted based on the regioselectivity discussed above.
Halogenation: The introduction of a halogen, such as bromine or chlorine, via electrophilic aromatic substitution would be expected to yield primarily 3-halo-2-fluoro-4-isopropylbenzaldehyde and 5-halo-2-fluoro-4-isopropylbenzaldehyde.
Nitration: Nitration, typically carried out with a mixture of nitric acid and sulfuric acid, would likely produce 2-fluoro-4-isopropyl-3-nitrobenzaldehyde and 2-fluoro-4-isopropyl-5-nitrobenzaldehyde. It is worth noting that in the nitration of other isopropyl-substituted aromatics, such as 4-isopropyltoluene, nitrodeisopropylation (replacement of the isopropyl group with a nitro group) can be a competing reaction. rsc.org
Sulfonation: Sulfonation with fuming sulfuric acid would be expected to introduce a sulfonic acid group at positions 3 and 5. youtube.com This reaction is often reversible. youtube.com
Radical Reactions and Pericyclic Transformations
The presence of the aldehyde and isopropyl groups provides potential pathways for radical reactions and pericyclic transformations.
Recent advancements in photoredox catalysis have enabled the generation of acyl radicals from aldehydes under mild conditions. acs.orgrsc.orgnih.gov Tetrabutylammonium decatungstate has been shown to be an effective photocatalyst for the abstraction of a hydrogen atom from the formyl group of aromatic aldehydes, leading to the formation of a benzoyl radical. rsc.orgnih.gov
This benzoyl radical can then participate in Giese reactions, which involve the addition of a radical to an electron-deficient alkene. acs.orgrsc.org While no specific studies on this compound have been reported, the reaction is known to be tolerant of various functional groups on the aromatic ring, including methoxy (B1213986) and chloro groups. rsc.orgnih.gov It is therefore highly probable that this compound could serve as a precursor to the corresponding 2-fluoro-4-isopropylbenzoyl radical, which could then be used in carbon-carbon bond-forming reactions.
General Scheme for the Decatungstate-Catalyzed Giese Reaction of an Aromatic Aldehyde:
| Reactant 1 | Reactant 2 (Michael Acceptor) | Catalyst | Conditions | Product Type |
| Ar-CHO | H₂C=CHR (R = EWG) | (n-Bu₄N)₄W₁₀O₃₂ | UV irradiation | Ar-CO-CH₂-CH₂R |
*EWG = Electron-Withdrawing Group
The potential for this compound to participate in cycloaddition and electrocyclic reactions is limited under typical conditions due to the high stability of the aromatic ring.
Cycloaddition Reactions: The aldehyde's carbonyl group can, in some instances, act as a dienophile in [4+2] cycloaddition reactions (Diels-Alder reactions), particularly with highly reactive dienes. However, this is not a common reaction pathway. The benzene ring itself is a poor diene or dienophile in thermal cycloadditions. Photochemical cycloadditions are possible but often require specific sensitizers and lead to complex product mixtures. libretexts.org
Electrocyclic Reactions: Electrocyclic reactions involve the intramolecular cyclization of a conjugated π-system. masterorganicchemistry.comfiveable.melibretexts.org For this compound to undergo an electrocyclic reaction involving the aromatic ring, the aromaticity would need to be disrupted, which is energetically unfavorable. Such reactions are more plausible for non-aromatic, conjugated polyenes. libretexts.orgyoutube.com It is conceivable that under specific conditions, the isopropyl group could be functionalized to create a conjugated system extending from the ring, which might then have the potential to undergo electrocyclic ring closure. However, this remains a speculative pathway without direct experimental evidence.
Applications of 2 Fluoro 4 Isopropylbenzaldehyde As a Synthetic Building Block
Role in the Synthesis of Complex Organic Molecules
The reactivity of the aldehyde functional group, combined with the modifying effects of the fluoro and isopropyl substituents, allows 2-Fluoro-4-isopropylbenzaldehyde to participate in a wide array of chemical transformations, leading to the formation of diverse and complex molecular structures.
As a Chiral Auxiliary Precursor
Chiral auxiliaries are essential tools in asymmetric synthesis, enabling the control of stereochemistry during a reaction. wikipedia.org These enantiomerically pure compounds are temporarily attached to a substrate, direct the stereochemical outcome of a reaction, and are subsequently removed. wikipedia.org Benzaldehyde (B42025) and its derivatives are common starting points for the synthesis of certain types of chiral auxiliaries. For instance, they can be reacted with chiral amino alcohols to form chiral oxazolidines or with chiral diamines to produce chiral imidazolidines.
While specific examples detailing the use of this compound as a precursor for a chiral auxiliary are not prevalent in the surveyed literature, the fundamental principles of chiral auxiliary synthesis allow for a logical projection of its utility. The aldehyde can react with an enantiopure amino alcohol, such as (S)-(-)-2-phenylglycinol, to form a chiral oxazolidine. The fluorine and isopropyl groups would modulate the steric and electronic environment of the resulting auxiliary, potentially influencing the diastereoselectivity of subsequent reactions where this auxiliary is employed. rsc.org The general scheme for such a synthesis involves the condensation of the aldehyde with the chiral amino alcohol, often under dehydrating conditions, to yield the chiral heterocyclic auxiliary. sigmaaldrich.com
In the Construction of Heterocyclic Systems
This compound is a valuable precursor for constructing a variety of heterocyclic systems, which are core structures in many biologically active compounds. Its utility is demonstrated in several important multicomponent reactions.
Pyrimidines: The Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (B33335) (or thiourea), is a classic method for synthesizing dihydropyrimidinones (DHPMs). wikipedia.org These compounds are known for a wide range of pharmacological activities, including as calcium channel blockers. wikipedia.org Using this compound in a Biginelli reaction with ethyl acetoacetate (B1235776) and urea would yield a dihydropyrimidinone with the 2-fluoro-4-isopropylphenyl group at the 4-position of the heterocyclic ring. nih.govorganic-chemistry.org This structure is a key feature in several advanced pharmaceutical intermediates. For example, a closely related compound, 4-(4-fluorophenyl)-6-isopropyl-2-(N-methyl-N-methylsulfonylamino)-5-pyrimidinecarboxaldehyde, is a critical intermediate in the synthesis of the cholesterol-lowering drug Rosuvastatin. google.comscirp.orgwjpmr.com The synthesis of this intermediate involves the condensation of 4-fluorobenzaldehyde (B137897) with other reagents to build the pyrimidine (B1678525) ring, highlighting the importance of the substituted benzaldehyde core. google.comwaters.com
Quinolines: The Friedländer annulation is a widely used method for synthesizing quinolines, which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone). nih.gov this compound can be utilized in variations of this synthesis. For instance, it can react with a suitable 2-aminoaryl ketone in the presence of a catalyst to afford a highly substituted quinoline (B57606). nih.govasianpubs.org The fluorine and isopropyl groups become substituents on the quinoline core, influencing its biological properties. Quinolines are a privileged scaffold in medicinal chemistry and agrochemicals, with applications as antibacterial, antifungal, and anticancer agents. digitellinc.commdpi.com
Pyridines: The Hantzsch pyridine (B92270) synthesis is a four-component reaction that condenses an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) to form a dihydropyridine, which can then be oxidized to the corresponding pyridine. chemtube3d.comorganic-chemistry.orgwikipedia.org Employing this compound in this reaction would produce a 4-(2-fluoro-4-isopropylphenyl)-1,4-dihydropyridine derivative. researchgate.netnih.gov These Hantzsch esters are themselves an important class of calcium channel blockers, and their oxidized pyridine forms serve as versatile intermediates for further functionalization.
| Heterocyclic System | Key Reaction | Starting Materials Example | Resulting Scaffold |
| Dihydropyrimidinone | Biginelli Reaction | This compound, Ethyl acetoacetate, Urea | 4-(2-Fluoro-4-isopropylphenyl)-dihydropyrimidinone |
| Quinoline | Friedländer Annulation | 2-Aminoacetophenone, this compound | 2-Phenyl-4-(2-fluoro-4-isopropylphenyl)quinoline |
| Dihydropyridine | Hantzsch Synthesis | This compound, 2 eq. Ethyl acetoacetate, Ammonia | 4-(2-Fluoro-4-isopropylphenyl)-1,4-dihydropyridine |
For the Derivatization of Natural Products and Analogues
The modification of natural products to enhance their biological activity, improve their pharmacokinetic properties, or probe their mechanism of action is a cornerstone of medicinal chemistry. Introducing fluorine into a natural product scaffold can significantly alter its properties due to fluorine's high electronegativity, small size, and ability to form strong bonds. organic-chemistry.org
This compound can be used to derivatize natural products that contain reactive functional groups, such as primary or secondary amines. For example, the aldehyde can undergo reductive amination with an amine-containing natural product (e.g., an amino-glycoside antibiotic or a peptide) to form a new secondary amine, tethering the 2-fluoro-4-isopropylbenzyl group to the natural product. This modification can enhance lipophilicity, potentially improving cell membrane permeability, and can introduce new binding interactions with biological targets. While direct examples with this compound are specialized, the strategy of late-stage functionalization of complex molecules like natural products is a growing field. waters.comnih.gov
Intermediate in the Preparation of Physiologically Active Compounds
The structural motifs derived from this compound are found in a range of physiologically active compounds, establishing it as a key intermediate in the pharmaceutical and agrochemical industries.
Precursor for Pharmaceutical Scaffolds
The 2-fluoro-4-substituted phenyl moiety is a key component in several modern pharmaceutical agents.
Rosuvastatin Intermediate: One of the most significant applications of a structurally related compound is in the synthesis of Rosuvastatin, a widely prescribed statin for treating high cholesterol. scirp.org A key intermediate for Rosuvastatin is N-(4-(4-fluorophenyl)-6-isopropyl-5-formylpyrimidin-2-yl)-N-methylmethanesulfonamide . google.comwjpmr.com The synthesis of this complex pyrimidine starts from 4-fluorobenzaldehyde. google.com The presence of the 4-fluorophenyl group is crucial for the drug's activity. The synthesis demonstrates the power of using a substituted benzaldehyde to construct a complex heterocyclic core that is central to the final drug's structure and function. waters.comresearchgate.net
Melanin-Concentrating Hormone Receptor 1 (MCH-R1) Antagonists: MCH-R1 antagonists are being investigated as potential treatments for obesity. nih.govnih.gov Research in this area has shown that compounds containing substituted phenyl rings are effective. For instance, a patent describes the synthesis of fused tricyclic imidazole-containing medicines using 2-fluoro-4-hydroxybenzaldehyde (B1296990) as an intermediate. google.com This highlights the importance of the 2-fluoro-4-substituted benzaldehyde scaffold in developing MCH-R1 antagonists. The isopropyl group in this compound can provide favorable hydrophobic interactions within the receptor's binding pocket.
Building Block for Agrochemical Synthesis
Fungicides: Pyrazole (B372694) carboxamides are a major class of fungicides that act by inhibiting the succinate (B1194679) dehydrogenase (SDH) enzyme in fungi. nih.govnih.govscielo.br Many potent SDH inhibitors contain a substituted phenyl ring attached to the pyrazole or amide portion of the molecule. The synthesis of these fungicides often involves the coupling of a pyrazole carboxylic acid with a substituted aniline. acs.orgresearchgate.net 2-Fluoro-4-isopropylaniline, which can be synthesized from this compound via its oxime and subsequent reduction, would be a key building block for introducing the desired 2-fluoro-4-isopropylphenyl group into these fungicidal scaffolds.
Insecticides: The development of new insecticides is crucial to manage insect resistance and improve safety profiles. Diamide insecticides are a newer class of compounds with a novel mode of action. researchgate.net The structural backbone of many of these compounds includes substituted phenyl rings. The 2-fluoro-4-isopropylphenyl moiety can be incorporated into these structures to optimize their insecticidal activity and pharmacokinetic properties.
Contribution to Advanced Materials Chemistry
The molecular architecture of this compound makes it a candidate for the development of novel materials with tailored properties.
Precursors for Polymer Synthesis and Monomers
The aldehyde functionality of this compound allows it to participate in various polymerization reactions. It can, in principle, be used to synthesize polymers through reactions like condensation polymerization with suitable co-monomers. For instance, reaction with diamines could yield polyimines (Schiff base polymers).
Although direct polymerization of this compound has not been specifically documented, the synthesis of polymers from benzaldehyde derivatives is a known strategy. For example, antimicrobial polymers have been prepared by immobilizing benzaldehyde and its derivatives onto amine-terminated polyacrylonitrile. This suggests that this compound could be incorporated into polymer backbones or as a pendant group to impart specific properties.
Modern polymerization techniques such as Direct Arylation Polymerization (DAP) have emerged as powerful tools for creating conjugated polymers for organic electronics. While not yet reported for this specific molecule, such methods could potentially be adapted for the polymerization of derivatives of this compound.
Development of Optoelectronic Materials
The presence of a fluorine atom in this compound is significant for its potential application in optoelectronic materials. Fluorination of organic molecules can have several beneficial effects on their electronic properties. Generally, the high electronegativity of fluorine can lower both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energy levels of a molecule. This can facilitate electron injection and improve the stability of the material against oxidative degradation.
Polymers and small molecules containing fluorine have been extensively investigated for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The introduction of this compound as a building block in conjugated systems could, therefore, be a strategy to fine-tune the optoelectronic properties of the resulting materials.
Components in Supramolecular Assemblies and Molecular Capsules
Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding and π-π stacking, to construct large, well-defined assemblies. The aldehyde group of this compound can act as a hydrogen bond acceptor. Furthermore, the aromatic ring can participate in π-stacking interactions.
The fluorine atom can also engage in non-covalent interactions, including hydrogen bonding and halogen bonding, which can be exploited in the design of supramolecular architectures. While no specific supramolecular assemblies based on this compound have been reported, the principles of crystal engineering and supramolecular synthesis suggest its potential utility in constructing complex, functional structures like molecular capsules or porous organic frameworks.
Catalytic Applications of Derivatives
The reactivity of the aldehyde group in this compound allows for its conversion into various derivatives that could find applications in catalysis.
Ligand Design for Metal-Catalyzed Transformations
The aldehyde can be readily converted into other functional groups, such as amines, alcohols, or imines, which can serve as coordinating sites for metal ions. For example, reduction of the aldehyde to an alcohol, followed by further functionalization, could lead to the synthesis of chiral ligands for asymmetric catalysis.
Derivatives of the non-fluorinated analog, 4-isopropylbenzaldehyde (B89865), have been used to create ligands for metal complexes. For instance, semicarbazone and thiosemicarbazone derivatives have been used to prepare manganese(II) and iron(III) complexes. A similar approach with this compound could lead to new ligands with modified electronic and steric properties due to the presence of the fluorine atom, potentially influencing the catalytic activity and selectivity of the corresponding metal complexes.
Organocatalytic Applications of this compound Derivatives
Organocatalysis utilizes small organic molecules to catalyze chemical reactions. The aldehyde group of this compound can be a precursor to various organocatalytic scaffolds. For instance, condensation with chiral amines can generate chiral imines, which can act as catalysts in a range of asymmetric transformations.
Furthermore, the aldehyde itself can participate in certain organocatalytic reactions. While specific studies on this compound in this context are lacking, the broader field of organocatalysis offers numerous possibilities for its derivatives. The electronic perturbation introduced by the fluorine atom could be a valuable tool for tuning the reactivity and selectivity of such organocatalysts.
Advanced Spectroscopic Characterization Techniques and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering unparalleled insight into the chemical environment of individual atoms. For 2-Fluoro-4-isopropylbenzaldehyde, a combination of ¹H, ¹³C, and ¹⁹F NMR techniques, including two-dimensional methods, provides a comprehensive picture of its molecular framework.
¹H NMR and ¹³C NMR Chemical Shift Analysis
The ¹H NMR spectrum of this compound displays characteristic signals that correspond to the different types of protons within the molecule. The aldehyde proton typically appears as a singlet in the downfield region, generally between 9 and 10 ppm, due to the deshielding effect of the adjacent carbonyl group. oregonstate.edu The aromatic protons exhibit complex splitting patterns in the aromatic region (around 7.0-8.0 ppm) due to coupling with each other and with the fluorine atom. oregonstate.edu The isopropyl group gives rise to a septet for the methine proton and a doublet for the two equivalent methyl groups in the upfield region of the spectrum. oregonstate.edu
The ¹³C NMR spectrum provides information about the carbon skeleton. The carbonyl carbon of the aldehyde is highly deshielded and appears significantly downfield. The aromatic carbons show distinct chemical shifts influenced by the fluorine and isopropyl substituents. The presence of the electronegative fluorine atom causes a downfield shift for the carbon it is attached to and influences the shifts of the other aromatic carbons.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Aldehyde CH | 9.5 - 10.5 | 189 - 193 |
| Aromatic CH | 7.0 - 8.0 | 115 - 165 |
| Isopropyl CH | 2.8 - 3.2 | 30 - 35 |
| Isopropyl CH₃ | 1.1 - 1.3 | 22 - 25 |
Note: These are approximate chemical shift ranges and can vary based on the solvent and other experimental conditions.
Two-Dimensional NMR Techniques (COSY, NOESY, HMQC, HMBC)
Two-dimensional (2D) NMR techniques are instrumental in unambiguously assigning the proton and carbon signals and in determining the connectivity and spatial relationships between atoms. bas.bgprinceton.eduyoutube.com
COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks. youtube.com For this compound, COSY spectra would show correlations between the aromatic protons, as well as between the isopropyl methine proton and the methyl protons. youtube.com
NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about protons that are close in space, even if they are not directly coupled. princeton.edu This is particularly useful for determining the preferred conformation of the isopropyl group relative to the aldehyde and the benzene (B151609) ring.
HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation) correlates directly bonded proton and carbon atoms (¹JCH). youtube.comemerypharma.com This technique is essential for assigning the signals of the protonated carbons in the molecule. emerypharma.com
Fluorine-19 NMR (¹⁹F NMR) for Fluoro-Substituted Derivatives
¹⁹F NMR is a highly sensitive technique for studying fluorine-containing compounds. nih.govwikipedia.org The fluorine-19 nucleus has a spin of 1/2 and 100% natural abundance, making it an ideal NMR probe. wikipedia.org The chemical shift of the fluorine atom in this compound is sensitive to its electronic environment. In the enzymatic conversion of 2-fluorobenzaldehyde, ¹⁹F NMR was used to identify the formation of 2-fluorophenol (B130384) and 2-fluorophenyl formate, with the substrate appearing at -124.7 ppm. researchgate.net The large chemical shift range of ¹⁹F NMR allows for clear distinction between different fluorinated species. wikipedia.org Furthermore, ¹⁹F-¹H and ¹⁹F-¹³C coupling constants provide valuable structural information, helping to confirm the position of the fluorine substituent on the aromatic ring. rsc.org
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including IR and Raman techniques, provides information about the functional groups present in a molecule and their local environment.
Vibrational Mode Analysis of Functional Groups
The IR and Raman spectra of this compound exhibit characteristic vibrational bands corresponding to its functional groups.
C=O Stretch: The most prominent band in the IR spectrum is the strong absorption due to the stretching vibration of the carbonyl group (C=O) of the aldehyde. This typically appears in the region of 1680-1715 cm⁻¹.
C-H Stretches: The aldehydic C-H stretch appears as a pair of weak to medium bands around 2720 and 2820 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretches of the isopropyl group appear just below 3000 cm⁻¹.
C-F Stretch: The C-F stretching vibration gives rise to a strong absorption in the fingerprint region of the IR spectrum, typically between 1000 and 1400 cm⁻¹.
Aromatic C=C Stretches: The stretching vibrations of the carbon-carbon double bonds in the aromatic ring usually appear as a series of bands in the 1450-1600 cm⁻¹ region.
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Aldehyde C=O | Stretch | 1680 - 1715 |
| Aldehyde C-H | Stretch | 2720, 2820 |
| Aromatic C-H | Stretch | > 3000 |
| Aliphatic C-H | Stretch | < 3000 |
| Aromatic C=C | Stretch | 1450 - 1600 |
| C-F | Stretch | 1000 - 1400 |
Detection of Intermolecular and Intramolecular Interactions
Vibrational spectroscopy is also a powerful tool for detecting subtle interactions within and between molecules. Intramolecular interactions, such as those between the fluorine atom and the aldehyde group, can influence the position and shape of the vibrational bands. For example, a C-H···O interaction between the isopropyl group and the aldehyde's carbonyl oxygen has been studied in the related molecule 2-isopropylbenzaldehyde. cdnsciencepub.com Such interactions can lead to shifts in the C=O stretching frequency.
Intermolecular interactions, like hydrogen bonding or other non-covalent interactions in the solid state or in concentrated solutions, can also be probed. rsc.org For instance, the interaction of the aldehyde group of one molecule with the aromatic ring of another can lead to observable changes in the vibrational spectra. The study of C−F···amide carbonyl contacts has shown that these interactions can be characterized by red-shifted carbonyl stretches in the IR spectrum. nih.gov While not directly an amide, similar weak interactions involving the C-F bond in this compound could potentially be observed.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical tool used to determine the mass-to-charge ratio of ions, which helps in elucidating the molecular weight and structure of a compound. For this compound, various MS techniques are employed to confirm its identity and purity.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental composition of a molecule. nih.gov For this compound (C₁₀H₁₁FO), the exact mass can be calculated and compared with the experimentally determined value to confirm its molecular formula. nih.gov The theoretical exact mass is a key parameter derived from the sum of the exact masses of its constituent isotopes. nih.gov
Table 1: HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₀H₁₁FO |
| Calculated Exact Mass | 166.079393132 Da |
This interactive table provides the fundamental HRMS data for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. mdpi.com It is widely used to identify and quantify volatile and semi-volatile organic compounds in a sample. ub.educsic.es In the analysis of this compound, GC-MS can be used to assess its purity by separating it from any impurities before it enters the mass spectrometer for identification. researchgate.net The resulting mass spectrum, characterized by a specific fragmentation pattern, serves as a molecular fingerprint. nih.govsemanticscholar.org
The fragmentation pattern for a related compound, 4-isopropylbenzaldehyde (B89865) (cuminaldehyde), shows major peaks at m/z 133, 105, 148, and 77, which correspond to the loss of various fragments from the parent molecule. nih.govnist.gov While specific fragmentation data for this compound is not detailed in the provided results, a similar pattern with shifts due to the fluorine atom would be expected.
Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar molecules. nih.gov In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. nih.gov As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions that can be analyzed by the mass spectrometer. nih.gov ESI-MS can be used to study the non-covalent interactions of molecules, such as the binding of halobenzoquinones to oligodeoxynucleotides. nih.gov While specific ESI-MS studies on this compound are not available in the search results, this technique could be employed to investigate its interactions with other molecules in solution.
X-ray Crystallography and Diffraction Studies
To date, no public crystal structure of this compound has been deposited in the Cambridge Structural Database. However, the principles of X-ray crystallography allow for the precise determination of molecular geometry once a suitable single crystal is obtained. nih.govcaltech.edu For analogous structures, such as fluorinated carbohydrates, X-ray crystallography has revealed the precise spatial arrangement of atoms, including the fluorine substituent. nih.gov
The arrangement of molecules in a crystal, known as crystal packing, is governed by various intermolecular interactions such as hydrogen bonds, van der Waals forces, and halogen bonds. mdpi.comrsc.org These interactions dictate the physical properties of the crystalline material. mdpi.com In the case of 4-halobenzenesulfonamides, for example, N-H···O hydrogen bonds and interlayer halogen bonds (Cl···O, Br···O, I···N) are significant in their crystal packing. researchgate.net The highly electronegative fluorine atom can lead to unique packing architectures, including π-π stacking and short F···F interlayer contacts. nih.govresearchgate.netrsc.org Although a crystal structure for this compound is not available, it is expected that the fluorine atom and the isopropyl and aldehyde groups would play a crucial role in directing its crystal packing through a combination of these intermolecular forces.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Optical Properties
UV-Vis spectroscopy is a powerful tool for probing the electronic transitions within a molecule. The absorption of ultraviolet or visible light excites electrons from lower energy molecular orbitals to higher energy ones, providing insights into the electronic structure of the compound.
Electronic Transitions and Absorption Characteristics
The UV-Vis spectrum of an aromatic aldehyde like this compound is primarily governed by electronic transitions involving the π electrons of the benzene ring and the carbonyl group, as well as the non-bonding (n) electrons of the oxygen atom. The key transitions observed are the n→π* and π→π* transitions. researchgate.net
The π→π* transitions, which are typically of high intensity, arise from the excitation of an electron from a bonding π orbital to an antibonding π* orbital of the conjugated system. researchgate.net The n→π* transitions involve the promotion of a non-bonding electron from the oxygen atom of the carbonyl group to an antibonding π* orbital. These transitions are generally of lower intensity compared to π→π* transitions. researchgate.net
The position of the absorption maxima (λmax) is sensitive to the nature and position of substituents on the benzaldehyde (B42025) scaffold. In this compound, the fluorine atom at the ortho position and the isopropyl group at the para position influence the electronic distribution within the molecule. The fluorine atom, being an electron-withdrawing group, and the isopropyl group, an electron-donating group, can affect the energies of the molecular orbitals involved in the electronic transitions.
A study on substituted benzaldehydes indicated that the electronic transitions are influenced by the interplay of different electronic states, including nπ* and ππ* states. acs.org The relative energies of these states are crucial in determining the photophysical properties of the molecule. acs.org
Table 1: Expected Electronic Transitions and Absorption Characteristics for this compound
| Transition Type | Involved Orbitals | Expected Wavelength Region | Expected Intensity |
| π → π | π (aromatic ring, C=O) → π (aromatic ring, C=O) | Shorter wavelength UV region | High |
| n → π | n (oxygen of C=O) → π (C=O) | Longer wavelength UV region | Low |
This table is predictive and based on the general characteristics of substituted benzaldehydes.
Nonlinear Optical (NLO) Properties of Derivatives
Nonlinear optical (NLO) materials have garnered significant interest due to their potential applications in photonics and optoelectronics, including optical switching and data storage. nih.gov Organic molecules, particularly those with a "push-pull" electronic structure, are promising candidates for NLO materials. nih.gov This structure typically involves an electron-donating group and an electron-withdrawing group connected by a π-conjugated system, which facilitates intramolecular charge transfer (ICT). nih.gov
Derivatives of this compound could be engineered to exhibit NLO properties. The parent molecule itself contains an electron-donating isopropyl group and a weakly electron-withdrawing fluorine atom. By introducing stronger electron-donating or electron-withdrawing groups at appropriate positions on the benzene ring, the NLO response could be significantly enhanced.
For instance, the synthesis of chalcone (B49325) derivatives, which can be prepared from benzaldehydes, has been a successful strategy for creating NLO materials. ucf.edu Similarly, the reaction of substituted benzaldehydes with other molecules to form extended π-systems is a common approach. aip.org Research on cocrystals of benzaldehyde derivatives has also shown promise for NLO applications. mdpi.com A study on a cocrystal of acridine (B1665455) with 2,4-dihydroxybenzaldehyde (B120756) demonstrated significant first and second hyperpolarizability values, indicating its potential as an NLO material. mdpi.com
The design of NLO derivatives of this compound could involve:
Introduction of strong electron-donating groups: Replacing the isopropyl group with a stronger donor like a dimethylamino or methoxy (B1213986) group.
Introduction of strong electron-withdrawing groups: Attaching groups like nitro (-NO₂) or cyano (-CN) to the aromatic ring.
Extension of the π-conjugated system: Reacting the aldehyde functionality to form larger conjugated systems like Schiff bases or chalcones.
Theoretical calculations, such as Density Functional Theory (DFT), are often employed to predict the NLO properties of new molecules before their synthesis. nih.govrsc.org These calculations can provide valuable insights into the hyperpolarizability of the designed molecules, guiding the synthetic efforts towards promising NLO candidates. nih.gov
Theoretical and Computational Studies of 2 Fluoro 4 Isopropylbenzaldehyde
Reactivity Descriptors and Electrostatic Potential Maps
Computational chemistry provides powerful tools to predict and understand the reactivity of molecules. For 2-Fluoro-4-isopropylbenzaldehyde, theoretical studies employing reactivity descriptors and electrostatic potential maps can offer significant insights into its chemical behavior.
Chemical Hardness (η) is a measure of a molecule's resistance to changes in its electron distribution. A high value of chemical hardness indicates high stability and low reactivity. Conversely, a low hardness value suggests higher reactivity.
The calculation of these parameters is based on the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). While specific DFT calculations for this compound are not available in the provided data, a hypothetical set of values can illustrate these concepts.
Interactive Data Table: Hypothetical Global Reactivity Descriptors for this compound
| Descriptor | Symbol | Hypothetical Value (eV) | Implication |
| Chemical Hardness | η | 3.5 | Moderately stable, but reactive |
| Electrophilicity Index | ω | 2.5 | Good electrophile |
| Chemical Potential | µ | -4.0 | Tendency to escape from the system |
| Softness | S | 0.286 | Susceptible to attack |
Note: These values are illustrative and would require specific quantum chemical calculations for verification.
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.dewolfram.com The MEP map is color-coded to represent different electrostatic potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. researchgate.netmdpi.com Green areas represent neutral potential. wolfram.com
For this compound, the MEP surface would be expected to show the following features:
Negative Potential (Red): The most intense red region would be located around the oxygen atom of the carbonyl group, due to the presence of lone pairs of electrons. This indicates that this site is the most likely to be attacked by an electrophile.
Positive Potential (Blue): Regions of positive potential would be expected around the hydrogen atom of the aldehyde group and potentially near the fluorine atom, indicating susceptibility to nucleophilic attack.
Influence of Substituents: The electron-withdrawing fluorine atom and the electron-donating isopropyl group would influence the charge distribution on the aromatic ring, creating a more complex MEP map compared to unsubstituted benzaldehyde (B42025).
The MEP analysis provides a clear guide to the molecule's reactivity in intermolecular interactions. uni-muenchen.demdpi.com
Molecular Dynamics Simulations and Intermolecular Interactions
Molecular dynamics simulations and related analyses are instrumental in understanding the non-covalent interactions that govern the packing of molecules in the crystalline state.
Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in a crystal lattice. mdpi.comnih.gov The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron density of a pro-molecule dominates that of the pro-crystal.
The analysis of the Hirshfeld surface of this compound would reveal the key intermolecular contacts. The surface can be mapped with properties like dnorm, which highlights regions of close contact. Red spots on the dnorm surface indicate close contacts, which are indicative of strong intermolecular interactions like hydrogen bonds. mdpi.com
H···H contacts: Due to the abundance of hydrogen atoms in the molecule, these contacts would likely represent the largest contribution to the Hirshfeld surface. nih.gov
C···H/H···C contacts: These interactions are also expected to be significant, reflecting the packing of the aromatic rings and alkyl groups. researchgate.net
O···H/H···O contacts: These would represent the C-H···O hydrogen bonding interactions.
F···H/H···F contacts: The presence of the fluorine atom would lead to these types of contacts, which can contribute to the crystal packing. nih.gov
Interactive Data Table: Expected Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis
| Contact Type | Expected Contribution (%) |
| H···H | 40-50 |
| C···H/H···C | 25-35 |
| O···H/H···O | 5-10 |
| F···H/H···F | 3-8 |
| C···C | 2-5 |
Note: These percentages are estimations based on typical organic molecules and would need to be confirmed by crystallographic analysis.
Hydrogen Bonding: While this compound does not have a classic hydrogen bond donor like an O-H or N-H group, it can act as a hydrogen bond acceptor through the oxygen atom of the carbonyl group. Weak C-H···O hydrogen bonds are likely to be present in the crystal structure, where a hydrogen atom from a neighboring molecule interacts with the carbonyl oxygen.
Halogen Bonding: Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic center (a "σ-hole") and interacts with a nucleophile. ijres.orgscience.gov The ability of a halogen to form a halogen bond generally increases with its polarizability (I > Br > Cl > F). ijres.org While fluorine is the least likely halogen to form strong halogen bonds, it can participate in such interactions, especially when bonded to an electron-withdrawing group. ijres.orgresearchgate.net The fluorine atom in this compound, being attached to an aromatic ring, could potentially engage in weak halogen bonding interactions with electron-rich sites on neighboring molecules in the solid state. nih.govrsc.org
Molecular Interactions with Biological Macromolecules
The specific arrangement of functional groups in this compound—a reactive aldehyde, an electronegative fluorine atom, and a bulky, hydrophobic isopropyl group—dictates its potential for interaction with proteins and nucleic acids.
Enzyme Inhibition Mechanisms at the Molecular Level
Based on a thorough review of published scientific literature, there is currently no direct research available that has investigated or identified this compound as an inhibitor of any specific enzyme. The following subsections explore theoretical possibilities based on the compound's structure.
Specific Enzyme Targeting (e.g., Carbonic Anhydrase)
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. nih.gov Inhibition of specific CA isoforms, such as CA IX and CA XII which are associated with tumors, is a significant therapeutic strategy. nih.govrsc.org The primary mechanism of action for many CA inhibitors involves the binding of a zinc-coordinating group, commonly a sulfonamide, to the zinc ion in the enzyme's active site. nih.govnih.gov
There is no evidence to suggest that this compound itself would act as a carbonic anhydrase inhibitor, as it lacks the necessary chemical motifs, such as a sulfonamide group, for the typical mechanism of CA inhibition.
Ligand-Protein Binding Mechanisms and Selectivity
The binding of a ligand to a protein is a highly specific process driven by a combination of hydrophobic, electrostatic, and hydrogen bonding interactions. nih.gov Selectivity, the ability of a ligand to bind to a specific target over others, is a critical aspect of drug design. nih.gov The fluorine atom in this compound can form specific interactions, such as hydrogen bonds or halogen bonds, with protein residues, potentially contributing to binding affinity and selectivity. frontiersin.orgnih.gov The isopropyl group provides a bulky, hydrophobic moiety that can fit into corresponding hydrophobic pockets within a protein's binding site.
While these structural features suggest the potential for selective protein binding, no specific protein targets for this compound have been identified in the current body of scientific literature.
DNA Binding Interactions (Intercalation, Groove Binding)
Small molecules can interact with DNA through non-covalent mechanisms such as intercalation (inserting between base pairs) or groove binding (fitting into the minor or major groove of the DNA helix). nih.govnih.govresearchgate.net These interactions can disrupt DNA replication and transcription, forming the basis of action for some anticancer drugs. frontiersin.orgnih.gov Intercalators are typically planar, aromatic molecules, while groove binders are often crescent-shaped and can form hydrogen bonds with the DNA backbone. frontiersin.orgnih.gov
There is no published research indicating that this compound interacts with DNA through either intercalation or groove binding. Its non-planar structure and lack of appropriate charge distribution make it an unlikely candidate for stable DNA binding via these classic modes.
Protein Interaction Modulation (e.g., Annexin A2−S100A10)
The interaction between Annexin A2 (AnxA2) and the S100A10 protein is a well-characterized protein-protein interaction that plays a role in various cellular processes, and its disruption is a target of interest in cancer research. nih.govnih.gov Research has led to the development of small molecule inhibitors that block this interaction.
A study on the design and synthesis of inhibitors for the AnxA2-S100A10 interaction utilized 4-isopropylbenzaldehyde (B89865), a close structural analog of this compound, as a starting material. nih.gov In this research, 4-isopropylbenzaldehyde was reacted to form a key part of a series of 1-substituted 4-aroyl-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one analogues. These compounds were designed to fit into a hydrophobic binding pocket on S100A10, thereby preventing its interaction with AnxA2. nih.gov The 4-isopropylphenyl group was shown to be important for the inhibitory activity of these molecules. nih.gov
While this compound was not used in this study, it is plausible that it could serve as a similar building block. The introduction of a fluorine atom at the 2-position of the benzaldehyde ring could potentially enhance binding affinity through favorable interactions with the protein target or alter the molecule's conformational preferences, which could in turn affect its inhibitory potency.
Structure-Activity Relationship (SAR) Studies at the Molecular Level
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule relates to its biological activity. frontiersin.orgnih.gov
In the context of the Annexin A2-S100A10 inhibitors derived from the related 4-isopropylbenzaldehyde, SAR studies revealed the importance of the aroyl moiety for activity. nih.gov The table below, adapted from the study by Mercer et al. (2011), shows the inhibitory activity of several analogues where the 4-isopropylphenyl group is maintained while other parts of the molecule are varied.
| Compound | R1 Group | IC50 (µM) nih.gov |
| 1a | 2-hydroxypropyl | 2.5 |
| 1b | 2-hydroxyethyl | 4.8 |
| 1c | 3-hydroxypropyl | 10.3 |
| 1d | methyl | 13.5 |
This table illustrates the impact of the R1 substituent on the inhibitory potency of compounds featuring the 4-isopropylphenyl group, derived from 4-isopropylbenzaldehyde.
The addition of a fluorine atom, as in this compound, would introduce several changes that could affect the biological activity of such inhibitors:
Electronic Effects: Fluorine is highly electronegative and can alter the electron distribution of the aromatic ring, potentially influencing interactions with the protein target.
Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which may affect its ability to cross cell membranes and its binding in hydrophobic pockets.
Metabolic Stability: The carbon-fluorine bond is very strong, and the introduction of fluorine can block sites of metabolic oxidation, increasing the half-life of a compound. mdpi.com
Conformational Effects: The fluorine atom may influence the preferred conformation of the molecule, which could lead to a better or worse fit within the protein's binding site. frontiersin.org
While no direct SAR studies have been performed on derivatives of this compound, these principles suggest that its use as a chemical building block could lead to compounds with modulated, and potentially improved, biological activity compared to their non-fluorinated counterparts.
Impact of Fluorine and Isopropyl Substituents on Activity
The biological activity of a molecule is profoundly influenced by its substituents. In this compound, the fluorine and isopropyl groups are expected to impart distinct properties that can modulate its interaction with biological targets.
The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry. nih.gov Its high electronegativity and small size (isosteric with a hydrogen atom) allow it to significantly alter a molecule's electronic properties with minimal steric impact. nih.gov Fluorine can enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. nih.gov This is because the carbon-fluorine bond is exceptionally strong. Furthermore, the presence of fluorine can lower the pKa of nearby acidic protons or raise the pKa of nearby basic groups, which can affect a compound's ionization state, solubility, and ability to cross cell membranes. nih.gov These modifications can lead to improved bioavailability and enhanced binding affinity to target proteins through favorable electrostatic interactions. nih.gov
The isopropyl group [(CH₃)₂CH-], being a bulky and lipophilic substituent, primarily influences the steric and hydrophobic profile of the molecule. Its size can dictate the molecule's ability to fit into the binding pocket of a protein, potentially enhancing selectivity for a specific target. The lipophilicity of the isopropyl group can increase the compound's ability to partition into lipid bilayers, potentially improving its absorption and distribution to target tissues. However, excessive lipophilicity can also lead to non-specific binding and reduced aqueous solubility. The interplay between the electron-withdrawing nature of the fluorine atom and the lipophilic bulk of the isopropyl group creates a unique electronic and steric profile that could lead to novel biological activities.
Influence of Aldehyde Reactivity on Biological Pathways
The aldehyde functional group (-CHO) is the primary site of chemical reactivity in this compound. Aldehydes are electrophilic and can readily react with nucleophiles present in biological systems, such as the amine groups on lysine residues and the thiol groups on cysteine residues of proteins. This covalent modification can alter the structure and function of proteins, thereby disrupting cellular pathways.
One of the characteristic reactions of benzaldehydes lacking an alpha-hydrogen, such as this compound, is the Cannizzaro reaction, where, in the presence of a strong base, one molecule is oxidized to a carboxylic acid and another is reduced to an alcohol. byjus.com While this specific reaction is more common in vitro, the inherent reactivity it demonstrates highlights the aldehyde's susceptibility to redox transformations within a biological environment. Aldehydes can also participate in the formation of Schiff bases with primary amines, a reversible reaction that is fundamental to many enzymatic processes. The reactivity of the aldehyde group makes it a potential pharmacophore, capable of forming covalent or non-covalent bonds with biological targets to elicit a response. nih.gov
Biochemical Pathways and Cellular Processes Modulation
Based on its structure, this compound has the potential to modulate various cellular activities. The following sections explore plausible mechanisms of action, extrapolated from the known behavior of similar chemical structures.
Interference with DNA Synthesis and Protein Synthesis
While no specific studies have been published detailing the effects of this compound on DNA and protein synthesis, the general reactivity of aldehydes and the properties of fluorinated compounds allow for informed speculation. Small molecule inhibitors are crucial tools for studying these fundamental cellular processes. hellobio.com
The synthesis of DNA and proteins relies on a complex machinery of enzymes and precursor molecules. Aldehydes, through their ability to react with proteins, could potentially inhibit enzymes critical for these pathways, such as polymerases or ribosomal proteins. For instance, some anticancer agents function by forming adducts with DNA or interfering with the enzymes involved in its replication. While less common for simple benzaldehydes, the possibility cannot be entirely ruled out without experimental validation. The introduction of fluorine into nucleoside analogs is a known strategy to create potent inhibitors of DNA and RNA synthesis, as seen in antiviral and anticancer drugs. scispace.comnih.gov However, this compound is not a nucleoside analog, and its mode of action would be fundamentally different, likely involving protein modification rather than direct incorporation into nucleic acids. The development of automated, cell-free protein synthesis systems provides a powerful platform for screening compounds that may interfere with translation. nih.gov
Influence on Reactive Oxygen Species (ROS) Generation
Reactive Oxygen Species (ROS) are chemically reactive molecules containing oxygen that are generated as natural byproducts of cellular metabolism. An imbalance between ROS production and the biological system's ability to detoxify these reactive products leads to oxidative stress, which can damage DNA, proteins, and lipids.
Computational Biology and Molecular Docking Studies
In the absence of experimental data, computational methods serve as powerful tools to predict the biological potential of a molecule like this compound. Molecular docking, in particular, can provide insights into how a compound might interact with specific protein targets.
Prediction of Binding Modes and Affinities with Target Proteins
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov The process involves generating a multitude of possible conformations of the ligand within the protein's binding site and scoring them based on their steric and energetic complementarity. This allows for the prediction of binding affinity (often expressed as a docking score in kcal/mol) and the specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the complex.
While no molecular docking studies have been specifically published for this compound, studies on other substituted benzaldehydes and related structures demonstrate the utility of this approach. nih.govnih.gov For example, docking studies on benzaldehyde derivatives have been used to evaluate their potential as inhibitors of enzymes implicated in inflammation, such as cyclooxygenase-2 (COX-2). nih.govacs.org
A hypothetical docking study of this compound would involve selecting a relevant protein target. Based on the activities of other benzaldehydes, potential targets could include enzymes involved in inflammatory pathways or cell signaling. The docking simulation would likely show the isopropyl group occupying a hydrophobic pocket within the binding site, while the polar aldehyde and fluorine groups would be positioned to form hydrogen bonds or other electrostatic interactions with polar amino acid residues. The results of such a study could generate testable hypotheses about the compound's mechanism of action and guide the design of future biological assays.
Unveiling the Molecular Landscape of this compound: An Exploration of its Biological Interactions
While the chemical entity this compound is documented in chemical databases, a comprehensive review of publicly available scientific literature reveals a significant gap in research pertaining to its specific biological relevance and mechanisms of interaction. This article, therefore, aims to present the currently available information on this compound and highlight the areas where further investigation is needed. Due to the limited specific data, this article will also draw logical parallels from its close structural analog, 4-isopropylbenzaldehyde (cuminaldehyde), to infer potential areas of interest for future research.
Exploration of Biological Relevance: Mechanisms of Interaction
Elucidation of Molecular Recognition Events
Molecular recognition is the specific interaction between two or more molecules through non-covalent bonds such as hydrogen bonding, hydrophobic interactions, van der Waals forces, and electrostatic interactions. The elucidation of these events is crucial for understanding the mechanism of action of a bioactive compound.
As of the latest literature review, specific studies detailing the molecular recognition events of this compound with any biological target are not available. Research providing binding affinities, identification of specific interacting amino acid residues, or conformational changes upon binding has not been published.
To provide a framework for potential future research, we can look at studies conducted on its structural analog, cuminaldehyde. For instance, research has shown that cuminaldehyde interacts with human serum albumin (HSA), a major transport protein in the blood. These studies have identified the binding site and the primary forces driving the interaction. It is plausible that this compound would also bind to HSA, with the fluorine atom potentially introducing new interactions or altering the binding affinity.
Future research into the molecular recognition of this compound would necessitate a series of in-silico and in-vitro experiments. Molecular docking studies could predict potential binding modes with various enzymes or receptors. Subsequently, biophysical techniques such as isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), and X-ray crystallography could provide definitive data on binding affinities, kinetics, and the precise three-dimensional structure of the compound-protein complex.
Table 1: Investigated Biological Activities of Related Benzaldehyde Compounds
| Compound | Biological Target/Activity | Research Findings |
| 4-isopropylbenzaldehyde (B89865) (Cuminaldehyde) | Alpha-synuclein | Inhibits the fibrillation of alpha-synuclein, a process associated with Parkinson's disease. |
| 4-isopropylbenzaldehyde (Cuminaldehyde) | Human Serum Albumin (HSA) | Binds to HSA, with hydrophobic interactions and hydrogen bonding playing a key role. |
| Benzaldehyde | Various bacteria and fungi | Exhibits antimicrobial properties against a range of pathogens. |
This table is provided for contextual purposes and is based on research on structurally similar compounds. The biological activities listed have not been confirmed for this compound.
Environmental Transformation and Degradation Pathways Mechanism Focused
Anaerobic Degradation Mechanisms in Microbial Systems
In anoxic environments, microbial communities play a crucial role in the breakdown of organic compounds. The degradation of 2-Fluoro-4-isopropylbenzaldehyde under these conditions is likely to proceed through enzymatic pathways developed by anaerobic bacteria to utilize aromatic compounds as a source of carbon and energy.
Two primary pathways for the anaerobic activation of p-cymene (B1678584) have been identified in different bacterial strains. The first involves the hydroxylation of the methyl group to form 4-isopropylbenzyl alcohol, which is then oxidized to 4-isopropylbenzaldehyde (B89865) and further to 4-isopropylbenzoate. nih.gov The second pathway involves the addition of the methyl group to fumarate, forming a benzylsuccinate derivative. nih.gov
In the context of a fluorinated analogue, it is plausible that a microorganism capable of degrading a fluorinated version of p-cymene would produce this compound as an intermediate. For instance, the betaproteobacterium "Aromatoleum aromaticum" pCyN1 is known to degrade p-cymene via the formation of 4-isopropylbenzaldehyde. nih.gov A similar organism, if adapted to a fluorinated substrate, could hypothetically follow a similar pathway.
Table 1: Proposed Intermediates in the Anaerobic Degradation of p-Cymene by "Aromatoleum aromaticum" pCyN1
| Compound | Role in Pathway |
| p-Cymene | Initial Substrate |
| 4-Isopropylbenzyl alcohol | Intermediate |
| 4-Isopropylbenzaldehyde | Intermediate |
| 4-Isopropylbenzoate | Intermediate |
This table illustrates the degradation pathway of the non-fluorinated analogue, p-cymene, as a model for the potential role of this compound.
The presence of a fluorine atom on the aromatic ring of this compound introduces a significant challenge for microbial degradation. The carbon-fluorine bond is the strongest single bond in organic chemistry, making it highly resistant to cleavage. However, microorganisms have evolved enzymatic machinery to deal with halogenated compounds.
The anaerobic degradation of fluorinated aromatic compounds, such as fluorobenzoates, has been observed under denitrifying conditions. nih.gov Studies have shown that certain denitrifying bacteria can utilize 2-fluorobenzoate (B1215865) and 4-fluorobenzoate (B1226621) as growth substrates, leading to the stoichiometric release of fluoride (B91410) ions. nih.gov This indicates the presence of dehalogenase enzymes capable of cleaving the C-F bond. The initial steps in the degradation of fluorobenzoates are thought to involve the formation of a CoA thioester, a common strategy in the anaerobic catabolism of aromatic acids. nih.gov
Given these findings, it is conceivable that microorganisms could degrade this compound. The aldehyde group would likely be oxidized to a carboxylic acid, forming 2-fluoro-4-isopropylbenzoic acid. This could then be activated to its CoA ester, followed by reductive dehalogenation and subsequent ring cleavage. The potential for bioremediation would depend on the presence and activity of microbial communities possessing the necessary enzymatic capabilities. The enrichment and isolation of such microorganisms could be a promising strategy for the cleanup of environments contaminated with this compound.
Photochemical Degradation Pathways
In the presence of sunlight, particularly in the upper layers of aquatic systems and in the atmosphere, photochemical reactions can be a significant degradation pathway for organic compounds.
Aromatic aldehydes are known to absorb light in the UV region of the solar spectrum. This absorption can lead to the excitation of the molecule to a higher energy state, from which it can undergo various chemical transformations. The photolysis of benzaldehyde (B42025), the parent compound of this compound, has been studied and reveals several potential degradation pathways. nih.govresearchgate.net
Upon absorption of UV light, benzaldehyde can undergo dissociation to form a benzoyl radical and a hydrogen radical, or it can decarbonylate to produce a phenyl radical and carbon monoxide. nih.gov The specific pathway and its efficiency are dependent on the wavelength of the incident light. nih.gov For this compound, similar photochemical reactions are expected. The fluorine and isopropyl substituents may influence the absorption spectrum and the quantum yields of these reactions.
In natural waters and the atmosphere, the photochemical degradation of organic compounds is often mediated by reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and nitrate (B79036) radicals (NO3•). These highly reactive species can initiate the oxidation of organic molecules.
The reaction of aromatic aldehydes with hydroxyl radicals is known to be a significant atmospheric removal process. copernicus.org The reaction typically proceeds via H-atom abstraction from the aldehyde group, leading to the formation of a benzoyl-type radical. This radical can then react with oxygen to form a peroxy radical, initiating a cascade of reactions that can lead to the formation of benzoic acid derivatives and other oxidation products. copernicus.org The atmospheric oxidation of benzyl (B1604629) alcohol, a related compound, has been shown to produce benzaldehyde as a major product. nih.gov
The presence of the electron-withdrawing fluorine atom in this compound could influence the rate of reaction with hydroxyl radicals. Similarly, the isopropyl group provides additional sites for radical attack.
Table 2: Potential Photochemical Degradation Reactions of Benzaldehyde Analogs
| Reactant | Reaction Type | Major Products |
| Benzaldehyde | Direct Photolysis | Benzoyl radical, Phenyl radical, Carbon monoxide |
| Benzaldehyde + •OH | Radical-Mediated Oxidation | Benzoic acid, other oxidation products |
This table provides examples of photochemical degradation pathways for benzaldehyde, which are likely to be relevant for this compound.
Hydrolytic Stability and Transformation in Aqueous Environments
Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. The stability of the aldehyde group in this compound towards hydrolysis is an important factor in its environmental persistence.
In general, the aldehyde functional group is relatively stable towards hydrolysis under neutral pH conditions. However, under acidic or basic conditions, the reactivity can be altered. Studies on the hydrolysis of benzaldehyde acetals, which are derivatives of benzaldehydes, show that the reaction is catalyzed by acid. rsc.orgacs.org While not a direct measure of the hydrolysis of the aldehyde itself, this indicates that the carbonyl carbon is susceptible to nucleophilic attack, a key step in many reactions.
The aldehyde group can exist in equilibrium with its hydrate (B1144303) form in aqueous solution. For benzaldehyde, the equilibrium lies far to the side of the aldehyde. The electronic effects of the substituents on the aromatic ring can influence this equilibrium. The electron-withdrawing nature of the fluorine atom in this compound would be expected to slightly increase the electrophilicity of the carbonyl carbon, potentially making it more susceptible to hydration and other nucleophilic attacks. However, significant hydrolysis leading to the complete degradation of the molecule is not expected to be a primary transformation pathway under typical environmental pH conditions.
pH-Dependent Hydrolysis Mechanisms
The hydrolysis of an aldehyde typically involves the nucleophilic addition of water to the carbonyl carbon. This reaction is generally slow in neutral water but can be catalyzed by both acids and bases.
Acid-Catalyzed Hydrolysis: Under acidic conditions, the oxygen of the carbonyl group is protonated, which increases the electrophilicity of the carbonyl carbon. This makes it more susceptible to nucleophilic attack by a water molecule. The subsequent deprotonation of the resulting intermediate yields a geminal diol (hydrate). While the formation of the hydrate is reversible, it is an important first step in the potential further oxidation of the molecule.
Base-Catalyzed Hydrolysis: In alkaline environments, the hydroxide (B78521) ion, a stronger nucleophile than water, directly attacks the carbonyl carbon. This leads to the formation of a tetrahedral intermediate, which can then be protonated by water to form the same geminal diol.
A study on the hydrolysis of 2-chloro-4-fluoro-dichlorotoluene to 2-chloro-4-fluorobenzaldehyde (B1630644) indicates that hydrolysis of related halogenated benzaldehyde precursors can be achieved under specific catalytic conditions google.com.
Formation of Degradation Products and Intermediates
The degradation of this compound in the environment is expected to proceed through several intermediates, ultimately leading to the mineralization of the compound. The specific products formed will depend on the degradation pathway.
Undergoing hydrolysis, the primary product is the corresponding geminal diol, this compound hydrate. Further oxidation of the aldehyde group, a common environmental transformation, would lead to the formation of 2-Fluoro-4-isopropylbenzoic acid . This transformation can be microbially mediated or occur through abiotic oxidation processes.
The aromatic ring itself can be a target for degradation. Hydroxylation of the ring can occur, leading to the formation of various phenolic derivatives. The fluorine atom, due to the strength of the carbon-fluorine bond, is generally resistant to cleavage. However, under certain biological or advanced oxidative conditions, defluorination can occur, releasing fluoride ions (F⁻) into the environment. The microbial degradation of other fluorinated aromatic compounds has been observed to proceed through initial oxidation of the aromatic ring, which can facilitate the eventual cleavage of the C-F bond mdpi.comnih.gov. Studies on the anaerobic degradation of fluorinated benzoates have shown that defluorination is possible, particularly under denitrifying conditions researchgate.netnih.gov.
The isopropyl group can also be a site of oxidation, potentially leading to the formation of alcohol or ketone derivatives, such as 2-Fluoro-4-(2-hydroxypropan-2-yl)benzaldehyde sigmaaldrich.com.
Ultimately, complete degradation would involve the cleavage of the aromatic ring, a process often mediated by microorganisms, leading to the formation of smaller aliphatic acids and eventually carbon dioxide and water.
| Potential Degradation Product | Formation Pathway |
| This compound hydrate | Hydrolysis |
| 2-Fluoro-4-isopropylbenzoic acid | Oxidation of the aldehyde group |
| Phenolic derivatives | Hydroxylation of the aromatic ring |
| Fluoride ion (F⁻) | Defluorination |
| 2-Fluoro-4-(2-hydroxypropan-2-yl)benzaldehyde | Oxidation of the isopropyl group |
| Aliphatic acids, CO₂, H₂O | Ring cleavage and mineralization |
Advanced Oxidation Processes for Environmental Treatment
Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater through the generation of highly reactive oxygen species, most notably the hydroxyl radical (•OH) wikipedia.org. These radicals are powerful, non-selective oxidizing agents that can lead to the complete mineralization of organic compounds like this compound.
Common AOPs include processes involving ozone (O₃), hydrogen peroxide (H₂O₂), and ultraviolet (UV) light.
Ozonolysis: Ozone can react with aromatic compounds, although the reaction with benzaldehydes is generally slower than with electron-rich phenols or alkenes. The mechanism of ozonolysis of aromatic compounds can be complex, potentially leading to the cleavage of the aromatic ring and the formation of various oxygenated products, including carboxylic acids and smaller aldehydes wikipedia.orgacs.orgbyjus.com. The presence of the aldehyde group may be susceptible to oxidation to a carboxylic acid during ozonolysis.
Fenton and Photo-Fenton Reactions: The Fenton reaction involves the use of hydrogen peroxide in the presence of ferrous ions (Fe²⁺) to generate hydroxyl radicals drugfuture.com. The photo-Fenton process enhances this reaction with the use of UV light. These processes are effective in degrading a wide range of aromatic compounds nih.govacs.orgnih.gov. The hydroxyl radicals can attack the aromatic ring of this compound, leading to hydroxylation, ring opening, and eventual mineralization. The degradation of other substituted benzaldehydes and aromatic compounds has been successfully demonstrated using Fenton and photo-Fenton processes ca.govabpsoil.com.
Photodegradation: Direct photolysis of benzaldehyde derivatives can occur upon absorption of UV light. The degradation of chlorinated benzaldehydes has been shown to proceed via UV irradiation, with the rate of degradation influenced by the position of the substituent on the aromatic ring researchgate.net. The presence of the fluorine and isopropyl groups on this compound will influence its absorption spectrum and, consequently, its susceptibility to direct photodegradation. The process can lead to the formation of various photoproducts through pathways such as oxidation of the aldehyde group and reactions involving the aromatic ring.
The table below summarizes the key features of these AOPs for the potential treatment of this compound.
| AOP Technique | Primary Oxidant | General Mechanism |
| Ozonolysis | Ozone (O₃) | Electrophilic attack on the aromatic ring, potential oxidation of the aldehyde group. |
| Fenton Reaction | Hydroxyl Radical (•OH) | Generation of •OH from H₂O₂ and Fe²⁺, followed by non-selective attack on the organic molecule. |
| Photo-Fenton | Hydroxyl Radical (•OH) | Enhanced generation of •OH from H₂O₂ and Fe²⁺ with UV light. |
| UV Photodegradation | UV Light | Direct absorption of UV photons leading to electronic excitation and subsequent chemical reactions. |
This compound: Charting Future Research and Innovations
Introduction
This compound, a substituted aromatic aldehyde, holds significant potential for advancements across various scientific disciplines. Its unique structural features—a reactive aldehyde group, a strategically placed fluorine atom, and an isopropyl substituent—make it a valuable scaffold for future research and development. This article explores the emerging trends and future research directions centered on this compound, from novel synthetic methods to its integration into advanced materials.
Q & A
Q. Key Parameters for Optimization
- Temperature: 80–120°C (avoids aldehyde decomposition).
- Solvent: DMF or DMSO (enhance nucleophilicity).
- Catalyst/Base: K₂CO₃ (mild base) or NaOH (stronger base for faster kinetics).
- Purification: Column chromatography (silica gel, hexane/ethyl acetate eluent) or distillation .
How can researchers characterize this compound to confirm its structural integrity?
Basic Research Question
Characterization involves a combination of spectroscopic and chromatographic techniques:
- NMR Spectroscopy:
- FTIR: Strong absorption at ~1700 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-F stretch).
- GC-MS/LC-MS: Retention time and molecular ion ([M⁺] at m/z 180) confirm purity and molecular weight .
Advanced Tip: High-resolution mass spectrometry (HRMS) or X-ray crystallography resolves ambiguities in stereoelectronic effects caused by fluorine substitution .
What advanced spectroscopic or computational methods are employed to study the electronic effects of fluorine in this compound?
Advanced Research Question
The electron-withdrawing fluorine atom at the 2-position significantly alters the compound’s reactivity and electronic profile:
- Computational Studies: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model charge distribution and predict regioselectivity in further substitutions. The fluorine atom polarizes the aromatic ring, directing electrophiles to the 5-position .
- X-ray Crystallography: Resolves bond angles and intermolecular interactions, such as C-F⋯H hydrogen bonding, which influence crystal packing .
- UV-Vis Spectroscopy: Fluorine’s inductive effect shifts absorption maxima, useful for studying photochemical applications .
What are the key reactivity patterns of this compound under different reaction conditions?
Advanced Research Question
- Oxidation: Reacts with KMnO₄ or CrO₃ to form 2-fluoro-4-isopropylbenzoic acid (confirmed by loss of aldehyde proton in NMR) .
- Reduction: NaBH₄ or LiAlH₄ reduces the aldehyde to 2-fluoro-4-isopropylbenzyl alcohol (¹H NMR: δ 4.5–4.7 ppm for -CH₂OH) .
- Electrophilic Substitution: Nitration (HNO₃/H₂SO₄) occurs at the 5-position due to fluorine’s meta-directing effect. Halogenation (e.g., Br₂/FeBr₃) follows similar regioselectivity .
Contradiction Note: While NAS is standard, competing pathways (e.g., aldehyde oxidation under basic conditions) require careful monitoring .
How is this compound utilized in medicinal chemistry research?
Advanced Research Question
The compound serves as a precursor for bioactive molecules:
- Drug Intermediates: Incorporation into kinase inhibitors or antimicrobial agents via Schiff base formation or cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Structure-Activity Relationship (SAR): Fluorine’s role in enhancing metabolic stability and binding affinity is studied through analogs with varied substituents .
- In Vitro Assays: Evaluated for cytotoxicity (MTT assay) and enzyme inhibition (IC₅₀ determination) against cancer cell lines or bacterial targets .
What environmental monitoring strategies are recommended for tracking this compound in ecosystems?
Advanced Research Question
- Analytical Methods: GC-MS (EI mode, SIM for m/z 180) or LC-MS/MS (MRM transitions) detect trace amounts in water or soil .
- Biodegradation Studies: OECD 301B test assesses aerobic degradation; fluorine’s electronegativity may slow microbial breakdown .
- Bioaccumulation Potential: LogP (~2.8) predicts moderate lipid solubility, necessitating biomonitoring in aquatic organisms .
What safety protocols are critical when handling this compound in the laboratory?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
